![molecular formula C17H26N4O3 B7438227 1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea](/img/structure/B7438227.png)
1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea, commonly known as JNJ-26481585, is a small molecule inhibitor of the histone deacetylase (HDAC) enzyme. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to changes in chromatin structure and gene transcription. JNJ-26481585 has been studied extensively for its potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
JNJ-26481585 inhibits the activity of 1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea enzymes by binding to their active sites and preventing them from removing acetyl groups from histone proteins. This leads to changes in chromatin structure and gene transcription, which can result in the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
JNJ-26481585 has been shown to have significant anti-tumor activity in preclinical studies, both in vitro and in vivo. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various types of cancer cells, including leukemia, lymphoma, breast cancer, and lung cancer. JNJ-26481585 has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of JNJ-26481585 is that it has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further development as a cancer therapy. However, one limitation of JNJ-26481585 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several potential future directions for research on JNJ-26481585. One area of interest is the development of combination therapies that use JNJ-26481585 in conjunction with other anti-cancer agents, such as chemotherapy or immunotherapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to JNJ-26481585 treatment. Additionally, further preclinical studies are needed to better understand the mechanism of action of JNJ-26481585 and its potential therapeutic applications in other diseases beyond cancer.
Métodos De Síntesis
JNJ-26481585 can be synthesized using a multi-step process that involves the condensation of 4-hydroxycyclohexanone with 6-morpholin-4-ylpyridin-3-ylmethanol to form an intermediate, which is then treated with urea and a base to yield the final product. The synthesis of JNJ-26481585 has been described in detail in several publications.
Aplicaciones Científicas De Investigación
JNJ-26481585 has been studied extensively for its potential therapeutic applications in cancer and other diseases. 1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea inhibitors like JNJ-26481585 have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to their death. JNJ-26481585 has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
Propiedades
IUPAC Name |
1-(4-hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c22-15-4-2-14(3-5-15)20-17(23)19-12-13-1-6-16(18-11-13)21-7-9-24-10-8-21/h1,6,11,14-15,22H,2-5,7-10,12H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKWDFVYJXXHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCC2=CN=C(C=C2)N3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]pyrazine-2-carboxamide](/img/structure/B7438150.png)
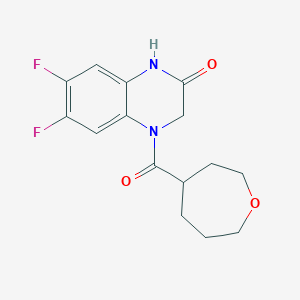
![N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide](/img/structure/B7438171.png)
![4,4,5,5-tetramethyl-2-[(1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3,2-dioxaborolane](/img/structure/B7438180.png)
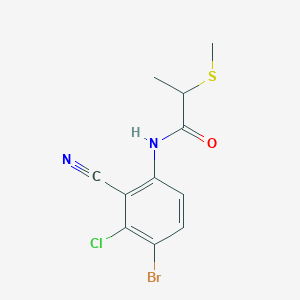
![4-[[4-(Hydroxymethyl)oxan-4-yl]amino]-6-methylpyridine-3-carboxylic acid;hydrochloride](/img/structure/B7438196.png)
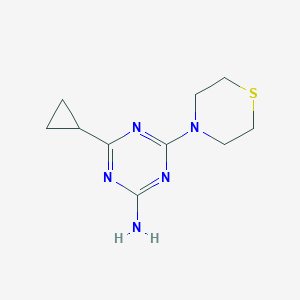
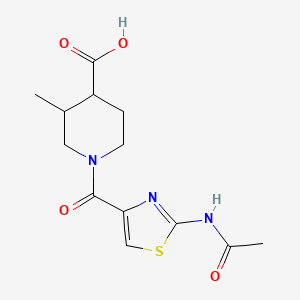
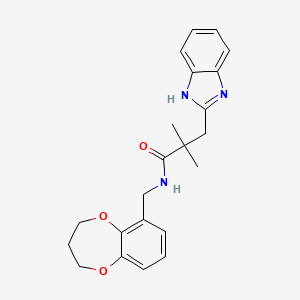
![N-(2-hydroxyethyl)-N-methyl-2-[(spiro[3.3]heptan-3-ylamino)methyl]benzenesulfonamide](/img/structure/B7438219.png)

![2-methyl-6-(1-propan-2-ylimidazol-4-yl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B7438232.png)
![3-(3-anilinopiperidine-1-carbonyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7438235.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-1-ethylpyrazole-4-sulfonamide](/img/structure/B7438244.png)